molecular formula C12H19NO3 B2639977 Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate CAS No. 1955539-76-0

Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B2639977
CAS No.: 1955539-76-0
M. Wt: 225.288
InChI Key: HELBTEOGDYXMOT-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction between a piperidine and a cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate typically involves the reaction of a piperidine derivative with a cyclobutanone derivative under specific conditions. One common method includes the use of tert-butyl chloroformate as a protecting group for the carboxylate functionality .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate is unique due to its specific spirocyclic structure, which provides distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-5-9(14)12(13)6-4-7-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELBTEOGDYXMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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